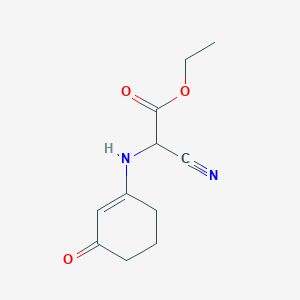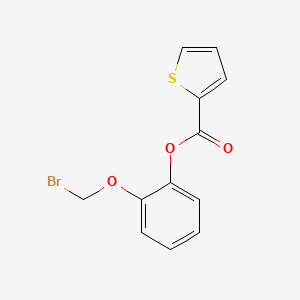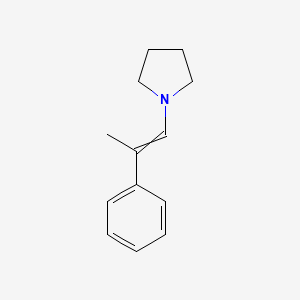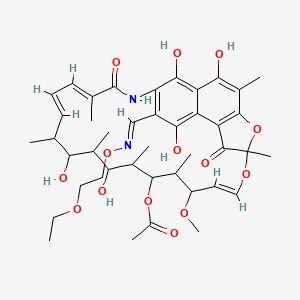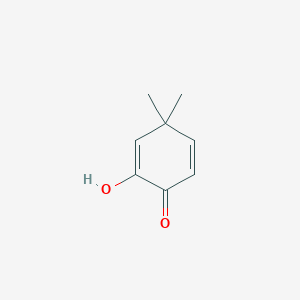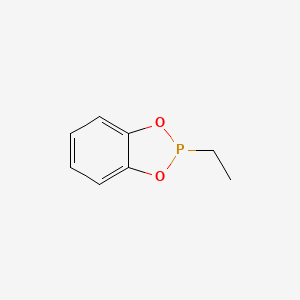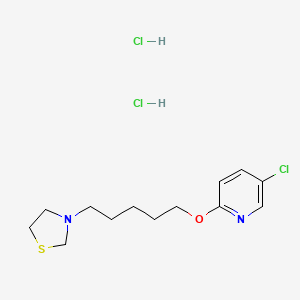
(2,4-Dinitrophenyl)imino-dimethyl-lambda4-sulfane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,4-Dinitrophenyl)imino-dimethyl-lambda4-sulfane is an organic compound with the molecular formula C8H9N3O4S It is characterized by the presence of a dinitrophenyl group attached to an imino-dimethyl-lambda4-sulfane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dinitrophenyl)imino-dimethyl-lambda4-sulfane typically involves the reaction of 2,4-dinitrophenylhydrazine with dimethyl sulfoxide (DMSO) under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes intramolecular rearrangement to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(2,4-Dinitrophenyl)imino-dimethyl-lambda4-sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The dinitrophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(2,4-Dinitrophenyl)imino-dimethyl-lambda4-sulfane has several applications in scientific research:
Chemistry: Used as a reagent for the detection and quantification of carbonyl compounds.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mecanismo De Acción
The mechanism of action of (2,4-Dinitrophenyl)imino-dimethyl-lambda4-sulfane involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the formation of covalent bonds, altering the function and activity of the target molecules. The pathways involved include nucleophilic addition and substitution reactions .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dinitrophenol: An organic compound with similar dinitrophenyl functionality, used in explosives and as a pesticide.
2,4-Dinitrophenylhydrazine: A reagent used for the detection of carbonyl compounds.
Propiedades
Número CAS |
37873-98-6 |
|---|---|
Fórmula molecular |
C8H9N3O4S |
Peso molecular |
243.24 g/mol |
Nombre IUPAC |
(2,4-dinitrophenyl)imino-dimethyl-λ4-sulfane |
InChI |
InChI=1S/C8H9N3O4S/c1-16(2)9-7-4-3-6(10(12)13)5-8(7)11(14)15/h3-5H,1-2H3 |
Clave InChI |
RJNCKRLXEVKKBY-UHFFFAOYSA-N |
SMILES canónico |
CS(=NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[9-(Dimethylamino)nona-2,4,6,8-tetraen-1-ylidene]propanedinitrile](/img/structure/B14664466.png)
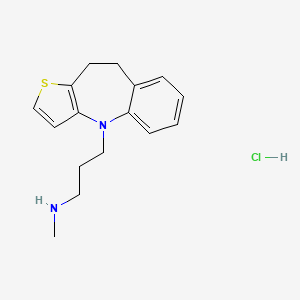
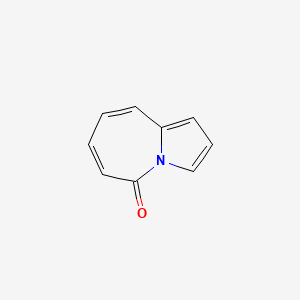
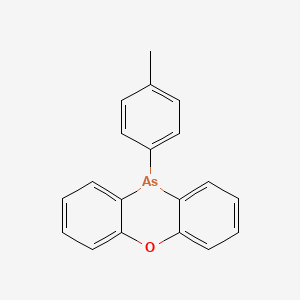
![7-Oxabicyclo[4.1.0]heptane-3,4-dicarboxylic acid](/img/structure/B14664495.png)

